

An In-depth Technical Guide to the Basic Research Applications of AZD3458

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD3458

Cat. No.: B1460639

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Introduction

AZD3458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3K γ).^{[1][2][3]} The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.^[2] The gamma isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling and function.^{[2][4]} This technical guide provides a comprehensive overview of the basic research applications of **AZD3458**, with a focus on its mechanism of action, its role in modulating the tumor microenvironment, and its synergistic effects with immune checkpoint inhibitors. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action

AZD3458 exerts its biological effects through the selective inhibition of PI3K γ , which in turn modulates the downstream PI3K/AKT/mTOR signaling pathway.^{[2][3]} PI3K γ , a class I PI3K, is a heterodimer composed of a p110 γ catalytic subunit and a p85 regulatory subunit.^[3] Upon activation by G-protein coupled receptors (GPCRs), PI3K γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the

serine/threonine kinase Akt.[5] The activation of Akt leads to the phosphorylation of a multitude of substrates that regulate diverse cellular functions.[5][6]

By selectively inhibiting PI3Ky, **AZD3458** effectively blocks the production of PIP3 and the subsequent activation of Akt and its downstream targets.[2][3] This targeted inhibition has profound effects on immune cells within the tumor microenvironment.

Data Presentation

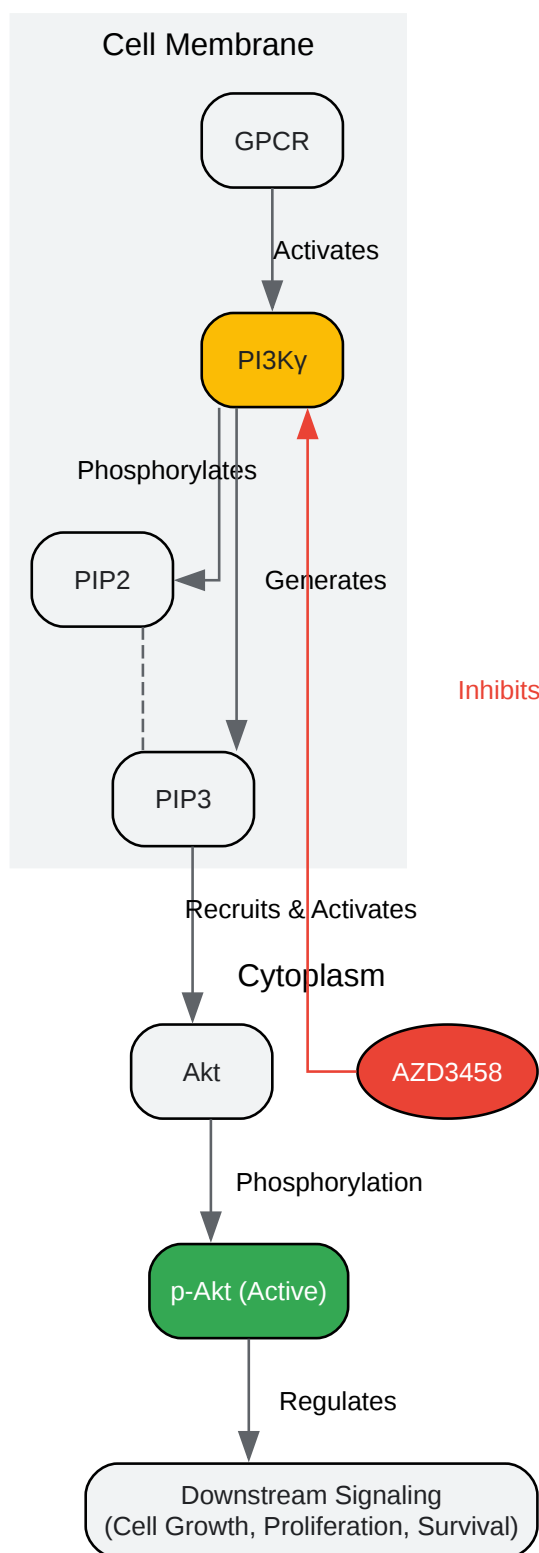
Table 1: In Vitro Inhibitory Activity of AZD3458

Target	Assay Type	IC50	pIC50	Reference(s)
PI3Ky	Enzyme Assay	7.9 nM	9.1	[1][3]
PI3K α	Enzyme Assay	7.9 mM	5.1	[1][3]
PI3K β	Enzyme Assay	<30 mM	<4.5	[1][3]
PI3K δ	Enzyme Assay	0.3 mM	6.5	[1][3]
Akt Phosphorylation	Cellular Assay	8 nM	-	[3]
Human Neutrophil Activation	Cellular Assay	50 nM	-	[3]
pAKT S308/S473 (Human Macrophages)	Cellular Assay	32 nM (free)	-	[2][4]
Mouse CD11b Activation	Cellular Assay	30 nM (free)	-	[2][4]

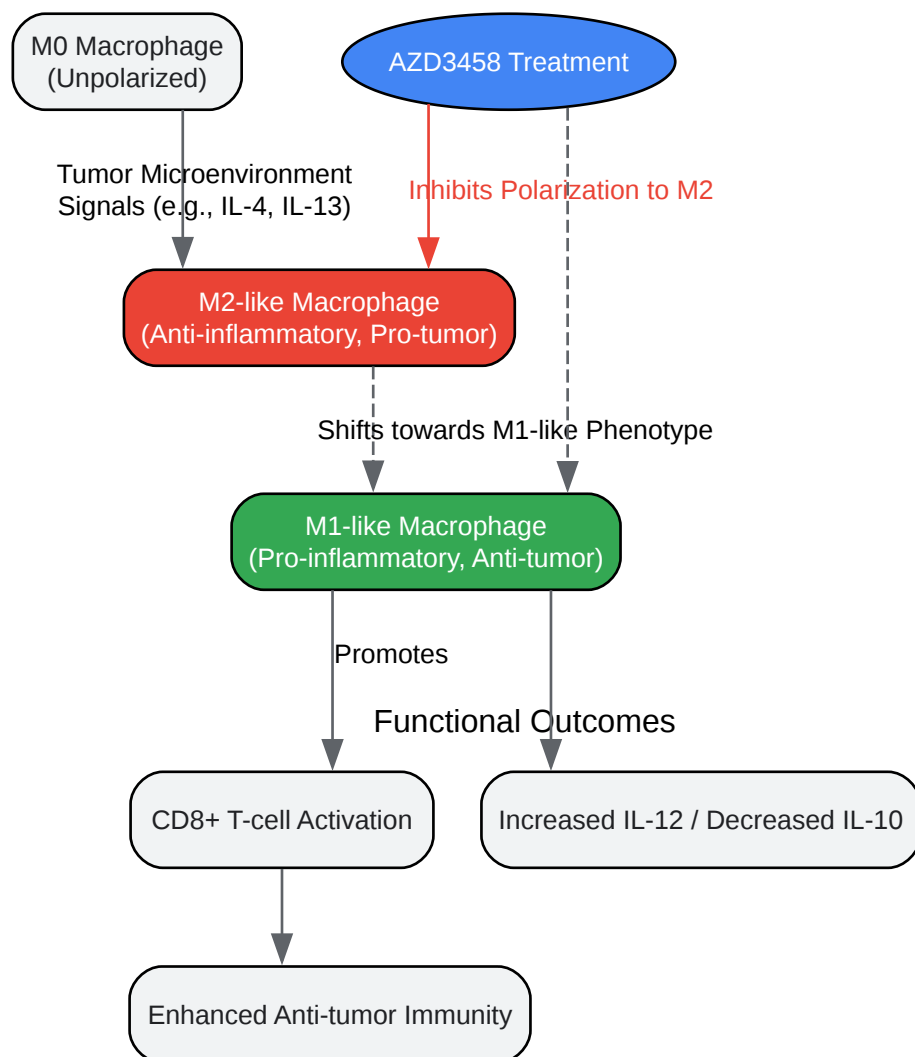
Table 2: In Vivo Efficacy of AZD3458 in Syngeneic Mouse Models

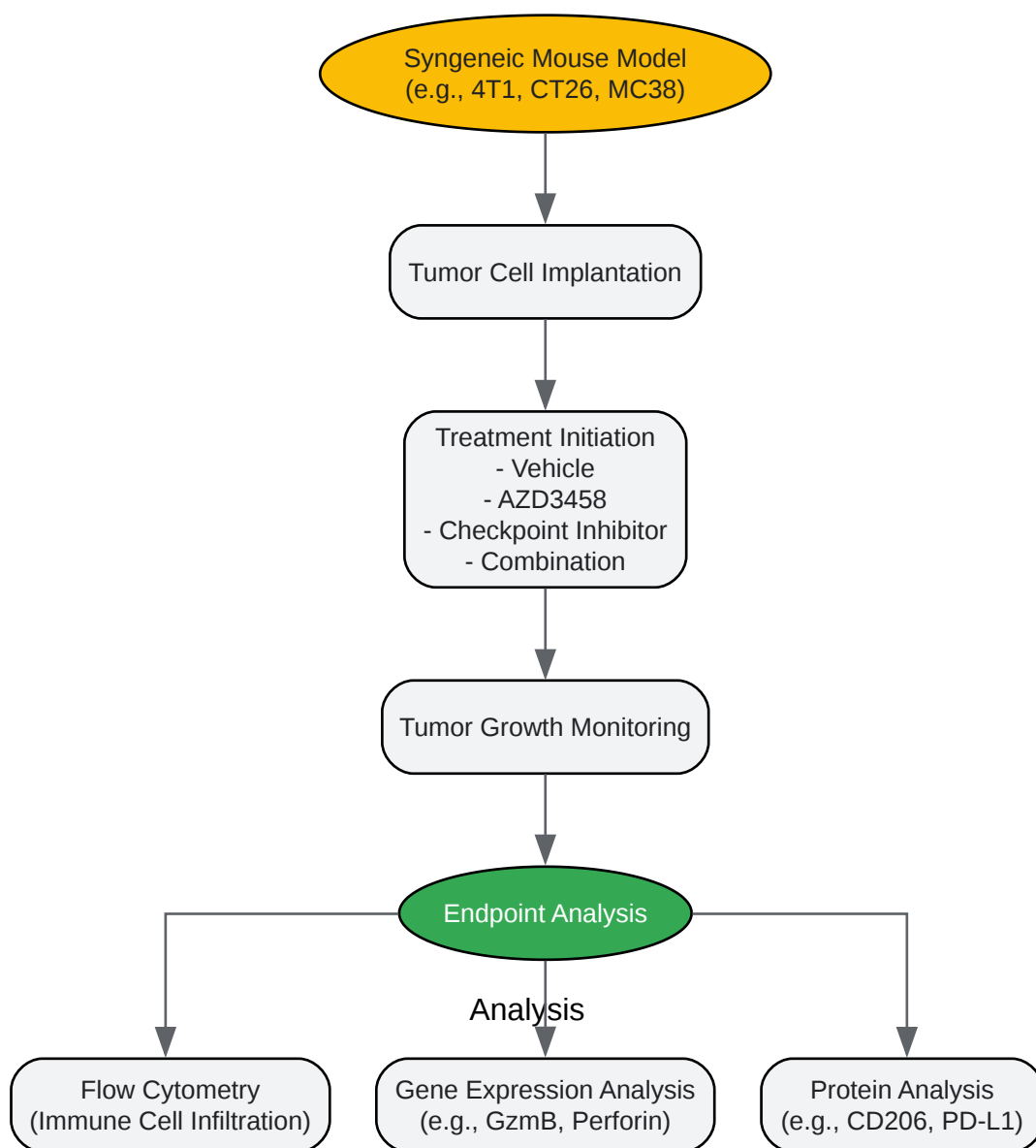
Tumor Model	Treatment	Key Findings	Reference(s)
4T1 (Breast Cancer)	AZD3458 (20mg/Kg BID, oral)	Remodeled tumor microenvironment, decreased tumor-associated macrophages (TAMs) by 20%, reduced CD206 and PD-L1 expression.	[2] [4]
4T1, LLC, CT-26, MC-38	AZD3458 + α -PD-1 or α -PD-L1	Greater anti-tumor effects than checkpoint inhibitors alone.	[2] [4] [7]
CT-26	AZD3458	2-fold increase in granzyme B mRNA, indicating cytotoxic T-cell activation.	[8]

Signaling Pathways and Experimental Workflows



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Research Applications of AZD3458]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#basic-research-applications-of-azd3458]

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